molecular formula C10H11BrN8O2 B12789614 Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- CAS No. 121353-85-3

Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-

Cat. No.: B12789614
CAS No.: 121353-85-3
M. Wt: 355.15 g/mol
InChI Key: LFGBYWAPILNGJG-KVQBGUIXSA-N
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Description

Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, by substituting the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms, introducing an azido group at the 3’ position, and a bromine atom at the 8 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of environmentally friendly and cost-effective reagents is also emphasized to make the process sustainable .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The bromine atom can be involved in oxidation reactions, potentially forming brominated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, catalysts like copper(I) iodide.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: N-bromosuccinimide, other brominating agents.

Major Products

    Amines: From the reduction of the azido group.

    Brominated Derivatives: From oxidation reactions involving the bromine atom.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through incorporation into nucleic acids, where it can terminate DNA synthesis due to the lack of a 3’ hydroxyl group. This mechanism is similar to other nucleoside analogs used in antiviral therapies. The azido group and bromine atom can also interact with various molecular targets, potentially inhibiting enzyme activity or altering nucleic acid structures .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyadenosine: Lacks the bromine atom at the 8 position.

    3’-Azido-2’,3’-dideoxyguanosine: Similar structure but with a guanine base instead of adenine.

    3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a sulfur atom in the guanine base.

Uniqueness

Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- is unique due to the presence of both an azido group and a bromine atom, which can confer distinct chemical reactivity and biological activity compared to other nucleoside analogs .

Properties

CAS No.

121353-85-3

Molecular Formula

C10H11BrN8O2

Molecular Weight

355.15 g/mol

IUPAC Name

[(2S,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-3-azidooxolan-2-yl]methanol

InChI

InChI=1S/C10H11BrN8O2/c11-10-16-7-8(12)14-3-15-9(7)19(10)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1

InChI Key

LFGBYWAPILNGJG-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-]

Origin of Product

United States

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